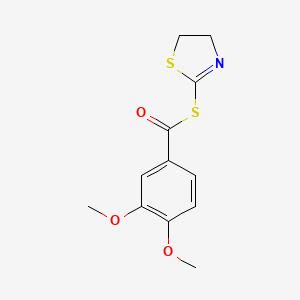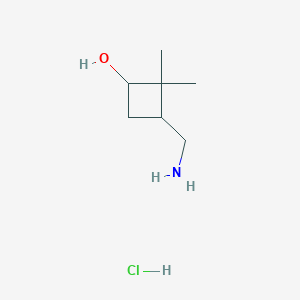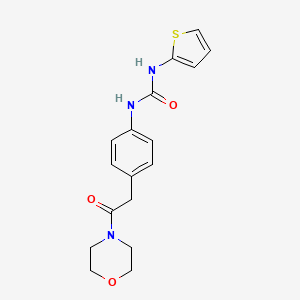
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MOTU and has shown promise in various studies due to its unique properties. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Stereoselective Synthesis : A study described the synthesis and stereochemical determination of a metabolite structurally similar to 1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea, highlighting its importance in medicinal chemistry and PI3 kinase inhibition (Chen et al., 2010).
Neurological and Psychiatric Disorders
- Acetylcholinesterase Inhibition : Compounds with structural similarities were evaluated for their potential as acetylcholinesterase inhibitors, which is significant in the treatment of neurological and psychiatric disorders (Vidaluc et al., 1995).
Structural and Material Sciences
- Molecular Packing Principles : Research on the molecular packing principles of urea and thiourea solvates provides insights into the structural applications of such compounds in material sciences (Taouss et al., 2013).
Chemical Synthesis and Reactions
- Heterocyclic Compound Formation : The compound's reactivity with other chemicals, leading to the formation of heterocyclic compounds, is vital for advancing synthetic chemistry (Köckritz & Schnell, 1993).
Cancer Research
- Anti-CML Activity : A structurally related compound exhibited potent activity against chronic myeloid leukemia (CML) cell lines, demonstrating its potential in cancer research (Li et al., 2019).
Chemistry of Heterocyclic Compounds
- Formation of Heterocyclic Compounds : Studies on the reaction of phenyl(trichloromethyl)carbinol with substituted ureas and thioureas, leading to heterocyclic compounds, expand our understanding of chemical reactions and synthesis (Reeve & Coley, 1979).
Anion Receptor Research
- Anion Receptor Studies : Investigations into urea-based anion receptors enhance our knowledge of molecular interactions and potential applications in chemical sensors (Amendola et al., 2006).
Plant Biology
- Cytokinin-like Activity : Urea derivatives, including those structurally related to the compound , have shown cytokinin-like activity, impacting plant biology and agriculture (Ricci & Bertoletti, 2009).
Organometallic Chemistry
- Characterization of Cyano Complexes : The synthesis and characterization of cyano complexes with ligands including urea derivatives contribute to advancements in organometallic chemistry (Sharma et al., 2010).
properties
IUPAC Name |
1-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(20-7-9-23-10-8-20)12-13-3-5-14(6-4-13)18-17(22)19-15-2-1-11-24-15/h1-6,11H,7-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQVVBCOIBPIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Morpholino-2-oxoethyl)phenyl)-3-(thiophen-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

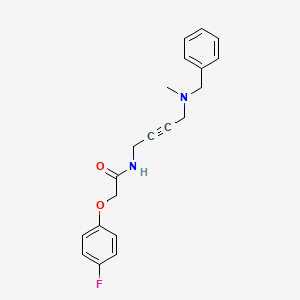

![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
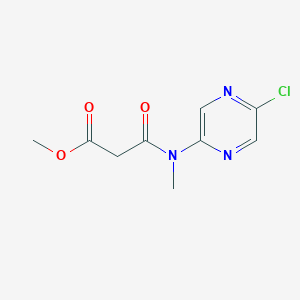

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)
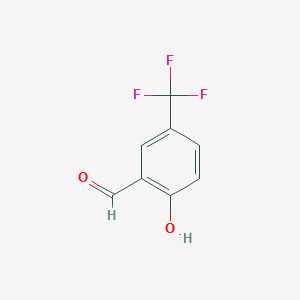

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)
